N-[(2E)-6-{[4-(4-chlorophenyl)piperazin-1-yl]carbonyl}-1,3-benzothiazol-2(3H)-ylidene]methanesulfonamide
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Overview
Description
N-[(2E)-6-{[4-(4-chlorophenyl)piperazin-1-yl]carbonyl}-1,3-benzothiazol-2(3H)-ylidene]methanesulfonamide is a complex organic compound that features a benzothiazole core, a piperazine ring, and a chlorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2E)-6-{[4-(4-chlorophenyl)piperazin-1-yl]carbonyl}-1,3-benzothiazol-2(3H)-ylidene]methanesulfonamide typically involves multiple steps. One common approach includes:
Formation of the Benzothiazole Core: This can be achieved by cyclization reactions involving ortho-aminothiophenol and carbon disulfide.
Introduction of the Piperazine Ring: The piperazine ring can be introduced through nucleophilic substitution reactions.
Attachment of the Chlorophenyl Group: This step often involves coupling reactions using chlorophenyl derivatives.
Final Assembly: The final compound is assembled through condensation reactions, often under controlled temperature and pH conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent quality control measures to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-[(2E)-6-{[4-(4-chlorophenyl)piperazin-1-yl]carbonyl}-1,3-benzothiazol-2(3H)-ylidene]methanesulfonamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions are common, especially involving the piperazine and chlorophenyl groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenated solvents, strong bases or acids.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
N-[(2E)-6-{[4-(4-chlorophenyl)piperazin-1-yl]carbonyl}-1,3-benzothiazol-2(3H)-ylidene]methanesulfonamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, including antimicrobial and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[(2E)-6-{[4-(4-chlorophenyl)piperazin-1-yl]carbonyl}-1,3-benzothiazol-2(3H)-ylidene]methanesulfonamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
3-(Piperazin-1-yl)-1,2-benzothiazole Derivatives: These compounds share a similar benzothiazole core and piperazine ring but differ in their substituents.
Substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide Derivatives: These compounds have similar structural motifs and are studied for their anti-tubercular activity.
Uniqueness
N-[(2E)-6-{[4-(4-chlorophenyl)piperazin-1-yl]carbonyl}-1,3-benzothiazol-2(3H)-ylidene]methanesulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C19H19ClN4O3S2 |
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Molecular Weight |
451.0 g/mol |
IUPAC Name |
N-[6-[4-(4-chlorophenyl)piperazine-1-carbonyl]-1,3-benzothiazol-2-yl]methanesulfonamide |
InChI |
InChI=1S/C19H19ClN4O3S2/c1-29(26,27)22-19-21-16-7-2-13(12-17(16)28-19)18(25)24-10-8-23(9-11-24)15-5-3-14(20)4-6-15/h2-7,12H,8-11H2,1H3,(H,21,22) |
InChI Key |
HFDQGAUSPPOMTP-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)NC1=NC2=C(S1)C=C(C=C2)C(=O)N3CCN(CC3)C4=CC=C(C=C4)Cl |
Origin of Product |
United States |
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